molecular formula C9H15NO B2697516 4-Cyclopentylpyrrolidin-2-one CAS No. 271580-00-8

4-Cyclopentylpyrrolidin-2-one

Cat. No.: B2697516
CAS No.: 271580-00-8
M. Wt: 153.225
InChI Key: YOJFZTBFYFDZON-UHFFFAOYSA-N
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Description

4-Cyclopentylpyrrolidin-2-one (CAS 271580-00-8) is a chemical compound of significant interest in pharmaceutical research and drug discovery. It belongs to the class of pyrrolidin-2-ones, which are saturated five-membered nitrogen heterocycles. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, featured in numerous bioactive molecules and approved drugs due to its favorable physicochemical properties . The saturated nature of the pyrrolidine ring, including this compound, allows for efficient exploration of pharmacophore space and contributes to the stereochemistry and three-dimensional coverage of the molecule, which is crucial for binding to enantioselective biological targets like proteins and enzymes . The core pyrrolidin-2-one (or 2-pyrrolidone) structure is recognized as an essential pharmacodynamic group, featured in drugs like piracetam, and is frequently utilized in the synthesis of compounds for treating various diseases . This specific derivative, incorporating a cyclopentyl substituent, serves as a versatile building block for designing novel molecules. Researchers utilize this scaffold in the development of potential inhibitors for various enzymes and therapeutic targets. Notably, pyrrolidine-based structures are extensively investigated for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and anticonvulsant effects, as well as for enzyme inhibition, such as acetylcholinesterase and carbonic anhydrase . The compound's molecular formula is C₉H₁₅NO, with a molecular weight of 153.22 g/mol . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopentylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-9-5-8(6-10-9)7-3-1-2-4-7/h7-8H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJFZTBFYFDZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4 Cyclopentylpyrrolidin 2 One and Its Derivatives

Historical Development of Pyrrolidinone Synthesis Relevant to 4-Cyclopentylpyrrolidin-2-one

The pyrrolidin-2-one, or γ-lactam, framework is a privileged structural motif found in numerous natural products and pharmacologically active compounds. beilstein-journals.org Historically, the synthesis of this five-membered ring has been a central focus of heterocyclic chemistry. Early methods often involved the thermal cyclization of γ-amino acids, a straightforward but often high-temperature process involving intramolecular condensation with the elimination of water. Another classical approach is the Beckmann rearrangement of cyclopentanone oxime, which provides the unsubstituted lactam ring.

Industrial-scale production has often relied on the ammonolysis of γ-butyrolactone at high temperatures and pressures, a robust method for producing the parent compound, 2-pyrrolidinone (B116388). ucla.edu While these foundational methods were pivotal, they offered limited control for producing specifically substituted derivatives like this compound. The evolution of synthetic chemistry brought forth more nuanced and controllable methods, including intramolecular cyclizations of linear precursors, which laid the groundwork for modern, targeted syntheses. researchgate.netrsc.org The development of transition-metal-catalyzed reactions further expanded the synthetic toolkit, allowing for milder conditions and greater functional group tolerance in the formation of the γ-lactam core. nih.gov

De Novo Synthesis Pathways for the Pyrrolidin-2-one Core

De novo synthesis refers to the construction of the pyrrolidin-2-one ring from acyclic precursors. This approach is highly versatile as it allows for the incorporation of substituents, such as the cyclopentyl group, into the linear precursor prior to the ring-forming step.

Cyclization Reactions and Precursor Design

The most direct de novo strategy involves the intramolecular cyclization of a γ-amino acid that already contains the desired C-4 substituent. For the synthesis of this compound, this would entail the cyclization of a 4-amino-3-cyclopentylbutanoic acid derivative. This transformation is typically an amidation reaction that forms the critical amide bond of the lactam. rsc.org Modern methods often employ coupling agents or thermal dehydration to facilitate this ring closure. organic-chemistry.org

Another powerful strategy involves the reaction of donor-acceptor (D-A) cyclopropanes with primary amines. This method proceeds via a Lewis acid-catalyzed ring-opening of the cyclopropane (B1198618) by the amine to form a γ-amino ester intermediate, which then undergoes in-situ lactamization to yield the pyrrolidin-2-one core. researchgate.netchemrxiv.org By selecting a D-A cyclopropane with the appropriate substitution pattern, this method can be adapted to create 4-substituted pyrrolidinones.

More recent innovations include photocatalytic methods, which can enable the formation of γ-lactams from readily available precursors through C-N bond formation and cyclization under mild, visible-light conditions. nih.gov For instance, a cascade reaction involving the aza-Michael addition of a primary amine to an unsaturated ester bearing a leaving group in the γ-position can trigger an intramolecular cyclization to form the pyrrolidinone ring. frontiersin.org

Table 1: Comparison of De Novo Cyclization Strategies for Pyrrolidin-2-one Synthesis
Synthetic StrategyPrecursor TypeKey TransformationAdvantages
γ-Amino Acid Cyclizationγ-Amino AcidIntramolecular AmidationDirect, conceptually simple
D-A Cyclopropane OpeningDonor-Acceptor Cyclopropane + AmineLewis Acid-Catalyzed Ring Opening / LactamizationHigh versatility, one-pot potential researchgate.netchemrxiv.org
Reductive Aminationγ-Keto Acid/Ester + AmineIntramolecular Reductive AminationAccess from common carbonyl compounds
Radical CyclizationUnsaturated AmideIntramolecular Radical AdditionGood for complex systems, mild conditions
PhotocatalysisVarious (e.g., Styrenes, Esters, Amines)Photoinduced CyclizationGreen chemistry, mild conditions nih.govnih.gov

Asymmetric Synthesis Approaches to Pyrrolidinone Chiral Centers

Since the C-4 position of this compound is a stereocenter, controlling its absolute configuration is a key challenge. Asymmetric synthesis aims to produce a single enantiomer of the target molecule.

One of the most effective strategies is to start from a chiral precursor, often derived from the "chiral pool." For instance, amino acids like glutamic acid can be used as starting materials. The inherent chirality of the starting material is carried through the synthetic sequence to define the stereochemistry of the final product. organic-chemistry.org

Organocatalysis has emerged as a powerful tool for establishing chirality. Chiral catalysts, such as those derived from proline, can mediate reactions that create the chiral center with high enantioselectivity. fiveable.me For example, an organocatalytic approach can be used to synthesize a cis-cyclopentyl-γ-amino acid, which serves as a direct precursor to the corresponding chiral lactam. nih.gov

Furthermore, asymmetric [3+2] cycloaddition reactions are highly effective for constructing the pyrrolidinone ring with multiple stereocenters controlled simultaneously. Catalytic systems involving silver (I) complexes with chiral phosphine ligands have been shown to mediate the cycloaddition of iminoesters with α-substituted acrylates, yielding C4-quaternary pyrrolidines with excellent diastereo- and enantioselectivities. researchgate.net

Introduction of the Cyclopentyl Moiety

An alternative synthetic philosophy involves forming the pyrrolidin-2-one ring first and subsequently introducing the cyclopentyl group at the C-4 position. This approach often relies on the reactivity of α,β-unsaturated lactams or the generation of enolates.

Strategies for Alkylation and Substitution at the C-4 Position

The direct alkylation of a pyrrolidin-2-one can be achieved by first forming an enolate through deprotonation at the C-3 position with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This enolate can then react with an electrophile. However, this leads to C-3 alkylation. To achieve C-4 substitution, a common strategy is to use an α,β-unsaturated lactam, such as a 3-pyrrolin-2-one, as the starting material.

The most prominent method for introducing a group at the C-4 position is through a 1,4-conjugate addition (or Michael addition). nih.gov In this reaction, a nucleophile adds to the β-carbon (C-4) of the conjugated system. To synthesize this compound, a cyclopentyl nucleophile is required. Organocuprates, such as lithium dicyclopentylcuprate, are excellent soft nucleophiles for this purpose and react selectively at the C-4 position of the unsaturated lactam.

Another approach involves a decarboxylative conjugate addition, where a photocatalyst can be used to generate a cyclopentyl radical from cyclopentanecarboxylic acid, which then adds to the C-4 position of the Michael acceptor. This method is advantageous as it uses a readily available carboxylic acid as the source of the alkyl group.

Stereoselective Installation of the Cyclopentyl Group

Controlling the stereochemistry during the C-4 functionalization is critical. Diastereoselective conjugate additions are often achieved by using a chiral lactam as the substrate. The existing chirality in the molecule directs the incoming nucleophile to one face of the double bond, leading to the preferential formation of one diastereomer. beilstein-journals.orgnih.gov For example, chiral bicyclic lactams derived from amino alcohols like (R)-phenylglycinol can effectively control the stereochemical outcome of organocuprate additions.

The choice of reagents and conditions can dramatically influence the stereoselectivity. It has been shown that in conjugate additions to chiral bicyclic α,β-unsaturated lactams, the structure of the starting lactam itself can reverse the diastereoselection, allowing access to either syn or anti products. researchgate.net This provides a powerful method for tuning the synthesis to obtain the desired stereoisomer. Enantioselective approaches use a chiral catalyst to control the stereochemistry in the reaction of an achiral unsaturated lactam with the cyclopentyl nucleophile.

Table 2: Strategies for Stereoselective Introduction of the Cyclopentyl Group
MethodSubstrateReagent/CatalystStereocontrol ElementOutcome
Diastereoselective Conjugate AdditionChiral α,β-Unsaturated LactamLithium DicyclopentylcuprateChiral auxiliary or existing stereocenter on the lactam nih.govDiastereomerically enriched product
Asymmetric Conjugate AdditionAchiral α,β-Unsaturated LactamCyclopentyl Nucleophile + Chiral CatalystChiral Lewis acid or organocatalyst rsc.orgEnantiomerically enriched product
Decarboxylative Radical Additionα,β-Unsaturated LactamCyclopentanecarboxylic Acid + PhotocatalystChiral catalyst or auxiliaryPotentially stereoselective C-C bond formation

Synthesis of Analogs and Derivatization of this compound

The synthesis of analogs and derivatives of this compound leverages established and emerging chemical transformations to introduce diverse functional groups at various positions on the molecule. These modifications are critical for exploring structure-activity relationships (SAR) and optimizing the compound for applications ranging from medicinal chemistry to materials science.

The nitrogen atom of the pyrrolidin-2-one ring is a prime site for derivatization due to its nucleophilicity after deprotonation. N-substitution is a common strategy to significantly alter a molecule's properties, including lipophilicity, solubility, metabolic stability, and biological activity. nih.govrsc.org

Common N-substitution strategies include:

N-Alkylation: This is typically achieved by deprotonating the lactam with a strong base (e.g., sodium hydride, NaH) followed by reaction with an alkyl halide (e.g., iodomethane, benzyl bromide). Palladium-catalyzed N-alkylation reactions have also emerged as a powerful, milder alternative. rsc.org

N-Arylation: The introduction of an aromatic ring on the nitrogen atom can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which couples the lactam with an aryl halide. semanticscholar.orghelsinki.finih.gov

N-Acylation: Reaction of the lactam with acid chlorides or anhydrides, often in the presence of a base, yields N-acyl derivatives. nih.govbeilstein-journals.org These derivatives can serve as prodrugs or alter the electronic properties of the lactam.

Table 1: Predicted Impact of N-Substitution on Molecular Properties of this compound

N-Substituent ClassExample SubstituentSynthetic MethodPredicted Impact on Properties
AlkylMethyl, Ethyl, BenzylDeprotonation followed by alkyl halide additionIncreased lipophilicity, altered steric profile
ArylPhenyl, PyridylBuchwald-Hartwig aminationIncreased rigidity, potential for π-π stacking interactions, modified electronic properties
AcylAcetyl, BenzoylReaction with acid chloride/anhydrideIncreased polarity, potential H-bond acceptor, may alter metabolic stability
SulfonylTosyl, NosylReaction with sulfonyl chlorideStrong electron-withdrawing effect, increased acidity of α-protons

The saturated cyclopentyl ring is generally chemically inert, making its selective functionalization a significant synthetic challenge. Traditional methods often require multi-step sequences starting from a pre-functionalized cyclopentane (B165970) precursor. However, recent advances in C-H bond functionalization have opened new pathways for the direct modification of such saturated carbocycles. nih.goveurekalert.orgscripps.edu

Key strategies for functionalizing the cyclopentyl ring include:

Directed C-H Functionalization: In this approach, a directing group on the molecule guides a metal catalyst to a specific C-H bond. While the parent this compound lacks a classical directing group for the cyclopentyl ring, derivatives incorporating a directing moiety could enable site-selective functionalization.

Transannular C-H Functionalization: Recent studies have shown that palladium catalysts, with the aid of specialized ligands, can achieve γ-C-H arylation across cycloalkane rings, such as cyclopentane carboxylic acids. nih.govresearchgate.netnih.gov This strategy could potentially be adapted to functionalize the C-H bonds of the cyclopentyl ring at the positions gamma to the point of attachment to the pyrrolidinone core.

Radical-Mediated Functionalization: Photoredox catalysis or other radical-initiating conditions can generate cyclopentyl radicals that can be trapped by various reagents to introduce new functional groups, although control of regioselectivity can be challenging.

These methods allow for the introduction of hydroxyl, amino, aryl, and other groups, which can serve as handles for further derivatization or directly contribute to the molecule's desired activity.

Table 2: Potential Strategies for Cyclopentyl Ring Functionalization

Functionalization TypeReagents and ConditionsTarget Functional GroupPotential Challenges
ArylationPd catalyst, specialized ligand (e.g., quinuclidine-pyridone), aryl iodide nih.govnih.gov-ArylAchieving regioselectivity, catalyst compatibility with the lactam
HydroxylationOxidizing agents (e.g., with P450 enzyme mimics)-OHLow selectivity, over-oxidation
HalogenationN-Halosuccinimide under radical conditions-Cl, -BrLack of selectivity leading to mixtures of isomers

Incorporating the this compound moiety into a polymer backbone can impart unique properties to the resulting material, such as altered thermal stability, hydrophobicity, and mechanical strength. There are two primary strategies for this derivatization.

Anionic Ring-Opening Polymerization (AROP): Lactams are excellent monomers for AROP, which produces polyamides (nylons). rsc.orgmdpi.com The this compound can act as a monomer in this process. The polymerization is initiated by a strong base to form a lactamate anion, which then propagates by attacking other monomer units. mdpi.com The presence of the bulky 4-cyclopentyl substituent would be expected to influence the polymerization kinetics and the properties of the final polyamide, likely increasing its glass transition temperature (Tg) and reducing its crystallinity compared to unsubstituted polypyrrolidinone.

Synthesis of a Polymerizable Monomer: The molecule can be functionalized with a polymerizable group, such as a vinyl or acrylate moiety, allowing it to participate in chain-growth polymerizations. A key example is the synthesis of an N-vinyl derivative, analogous to the industrial production of N-Vinylpyrrolidone (NVP). wikipedia.orgchemicalbook.comchemicalbook.com This would involve the vinylation of the lactam nitrogen, typically using acetylene under basic catalysis. chemicalbook.comresearchgate.net The resulting N-vinyl-4-cyclopentylpyrrolidin-2-one monomer could then be polymerized via free-radical or other chain-growth mechanisms to create polymers with pendant cyclopentylpyrrolidinone groups.

Table 3: Derivatization Strategies for Polymer Incorporation

StrategyRequired DerivatizationPolymerization MethodResulting Polymer Type
Direct Monomer UseNoneAnionic Ring-Opening Polymerization (AROP)Polyamide (Nylon-4 derivative)
N-VinylationSynthesis of N-vinyl-4-cyclopentylpyrrolidin-2-oneFree-Radical PolymerizationPolyvinylpyrrolidone derivative
N-AcrylationReaction with acryloyl chlorideFree-Radical PolymerizationPolyacrylate with pendant lactam
Hydroxyl FunctionalizationIntroduction of a hydroxyl group on the N-substituent or cyclopentyl ringStep-Growth Polymerization (e.g., to form polyesters or polyurethanes)Polyester, Polyurethane

Reaction Mechanisms and Chemical Transformations

Reactivity Profiles of the Pyrrolidin-2-one Lactam Ring

The pyrrolidin-2-one ring is the most reactive part of the molecule. Its reactivity is centered on the electrophilic carbonyl carbon and the adjacent nitrogen atom, which make the amide bond susceptible to various transformations.

The reactivity of the carboxylic acid derivative in these reactions depends on the stability of the leaving group; weaker bases are better leaving groups, making the compound more reactive. libretexts.org For a lactam like 4-Cyclopentylpyrrolidin-2-one, this reaction typically requires harsh conditions (e.g., strong acid or base) that lead to ring-opening, as the nitrogen is part of the ring and a poor leaving group. However, N-acyl derivatives can undergo substitution more readily.

Table 1: General Scheme of Nucleophilic Acyl Substitution

StepDescriptionIntermediate/Product
1. Nucleophilic Addition The nucleophile (Nu⁻) attacks the carbonyl carbon of the pyrrolidin-2-one ring.A tetrahedral alkoxide intermediate is formed.
2. Elimination The tetrahedral intermediate collapses, and the leaving group (LG) is expelled to reform the carbonyl.The final substitution product is formed.

This table illustrates the generalized mechanism for nucleophilic acyl substitution on a lactam ring.

Ring-Opening Reactions

The most common ring-opening reaction for pyrrolidin-2-one is hydrolysis of the amide bond, which can be catalyzed by either acid or base. This reaction yields the corresponding γ-amino acid, in this case, 4-(cyclopentyl)-4-aminobutanoic acid. This process is a classic example of nucleophilic acyl substitution where water or a hydroxide ion acts as the nucleophile.

Ring-Closing Transformations (Synthesis)

The formation of the this compound ring itself is a critical ring-closing transformation. Common synthetic routes involve the intramolecular cyclization of suitable acyclic precursors. For instance, the lactamization of γ-amino acids or the reductive amination of γ-keto acids are prevalent methods. Another advanced strategy involves the ring contraction of larger N-substituted piperidine derivatives to selectively yield pyrrolidin-2-ones. rsc.org

Table 2: Selected Ring Transformation Reactions

TransformationReagents/ConditionsProduct Type
Ring-Opening Hydrolysis H₃O⁺ or OH⁻, heatγ-amino acid
Ring-Closing (Lactamization) Heat, catalystPyrrolidin-2-one
Ring Contraction Oxidant and additive on piperidine precursorPyrrolidin-2-one

This table summarizes key transformations involving the opening or closing of the pyrrolidin-2-one ring.

Reactivity at the Cyclopentyl Moiety

Functionalizing the cyclopentyl ring of this compound after the lactam is formed is synthetically challenging due to the inertness of C-H bonds. Therefore, modifications are typically introduced on the cyclopentyl precursor before its incorporation into the final molecule. Synthetic strategies often focus on creating polysubstituted cyclopentane (B165970) skeletons that can then be used to build the desired pyrrolidinone. researchgate.net

Should direct functionalization be attempted, free-radical halogenation could be a potential, albeit often unselective, method to introduce a handle for further reactions. More modern C-H activation methodologies could also be envisioned, though their application would require specific directing groups and catalysts.

The C-4 carbon of the pyrrolidin-2-one ring is a stereocenter, meaning this compound can exist as two enantiomers, (R)- and (S)-. The control of this stereocenter is a key aspect of its synthesis.

Epimerization is the process where the configuration at one stereocenter in a molecule with multiple stereocenters is inverted. mdpi.com In the context of this compound, epimerization would refer to the conversion of the (R)-enantiomer to the (S)-enantiomer, or vice versa. This can occur under conditions that allow for the temporary removal and re-addition of the proton at the C-4 position. Basic conditions can facilitate the formation of an enolate intermediate, which, upon protonation, can lead to a mixture of stereoisomers. Preventing unwanted epimerization is crucial during synthesis and purification to ensure the stereochemical integrity of the final product. nih.gov

Mechanisms of Stereochemical Induction and Control in Asymmetric Syntheses

Achieving a specific stereochemistry at the C-4 position is paramount for many applications of substituted pyrrolidines. mdpi.com Asymmetric synthesis employs various strategies to control the formation of chiral centers. acs.orgresearchgate.net

One of the most powerful methods for constructing the pyrrolidine (B122466) ring stereoselectively is through 1,3-dipolar cycloaddition reactions. nih.govacs.orgrsc.org This reaction involves an azomethine ylide (the 1,3-dipole) reacting with a dipolarophile (an alkene). By using chiral catalysts or auxiliaries, the cycloaddition can be directed to produce a specific enantiomer of the resulting pyrrolidine. The stereochemistry at positions 3 and 4 is determined by the geometry of the alkene dipolarophile. nih.gov

Another effective strategy is the nitro-Mannich reaction . In this approach, a conjugate addition of an organometallic reagent to a nitroacrylate is followed by an in-situ reaction with an imine and subsequent lactamization. ucl.ac.uk This one-pot process can create three contiguous stereocenters with high diastereoselectivity, where the stereochemical outcome is directed by the reagents and catalysts used. ucl.ac.uk

Table 3: Mechanisms for Asymmetric Induction

MethodKey Intermediates/ReagentsMechanism of Control
1,3-Dipolar Cycloaddition Azomethine ylides, chiral catalysts (e.g., Ag₂CO₃), alkene dipolarophilesThe chiral catalyst coordinates with the reactants, creating a chiral environment that favors one pathway of cycloaddition over the other, leading to a specific enantiomer. acs.org
Nitro-Mannich Reaction Diorganozinc reagents, nitroacrylates, imines, phosphoramidite ligandsA chiral ligand coordinates to the metal reagent, directing the conjugate addition to one face of the nitroalkene. Subsequent steps proceed under this initial stereochemical influence. ucl.ac.uk
Chiral Auxiliary (R)-phenylglycinol or other chiral molecules temporarily attached to the precursorThe chiral auxiliary physically blocks one face of the reacting molecule, forcing the incoming reagents to attack from the opposite, less hindered side. nih.govacs.org

This table outlines major strategies and the underlying mechanisms used to control stereochemistry in the synthesis of 4-substituted pyrrolidin-2-ones.

Catalytic Transformations Involving this compound or its Derivatives

Mechanistic Insights into Catalyzed Reactions

As there are no reported catalytic reactions involving this compound or its derivatives, there are no mechanistic studies to analyze. The scientific community has not explored the potential of this specific chemical entity in catalysis, and therefore, no reaction mechanisms involving it have been proposed or investigated.

Advanced Spectroscopic and Analytical Characterization Methodologies

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-Cyclopentylpyrrolidin-2-one, a combination of one-dimensional and two-dimensional NMR experiments is required to unambiguously assign all proton and carbon signals and to determine the compound's detailed structural features.

One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J), which give information about neighboring protons. The ¹³C NMR spectrum indicates the number of unique carbon environments.

For this compound, the key structural features are the pyrrolidinone ring and the cyclopentyl substituent. The chemical shifts for the protons and carbons of the pyrrolidinone moiety are influenced by the electron-withdrawing amide group. The signals for the cyclopentyl group are expected in the aliphatic region of the spectra. docbrown.infodocbrown.info Based on data from similar structures like 2-pyrrolidinone (B116388) and various cyclopentane (B165970) derivatives, a set of expected chemical shifts can be predicted. nih.govchemicalbook.comchemicalbook.com

Two-dimensional heteronuclear correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are used to establish direct one-bond correlations between protons and the carbons they are attached to. Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton and confirming the attachment point of the cyclopentyl group to the pyrrolidinone ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹³C Chemical Shift (δ, ppm)Predicted ¹H Chemical Shift (δ, ppm)Predicted ¹H Multiplicity
2 (C=O)178-182--
335-402.2-2.6m
440-452.4-2.8m
545-503.2-3.6m
1'42-471.9-2.3m
2', 5'25-301.5-1.9m
3', 4'24-281.2-1.6m
1 (N-H)-6.5-7.5br s

Note: This table contains predicted data based on analogous compounds. Actual experimental values may vary.

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of protons within a molecule (typically < 5 Å). columbia.edu Two-dimensional NOE Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are essential for determining the relative stereochemistry at the C4 position of this compound. columbia.eduacdlabs.com

These experiments detect through-space correlations between protons. For instance, a NOESY/ROESY experiment would show a cross-peak between the proton at C4 of the pyrrolidinone ring and the protons on the cyclopentyl ring that are on the same face of the molecule.

Cis Isomer: If the cyclopentyl group is cis to the proton at C4, strong NOE correlations would be expected between the C4-H and the adjacent protons of the cyclopentyl ring.

Trans Isomer: If the cyclopentyl group is trans to the proton at C4, these correlations would be absent or very weak. Instead, correlations might be observed between the C4-H and protons at C3 and C5 on the same face of the pyrrolidinone ring.

ROESY is often preferred for molecules of intermediate size where the NOE signal might be close to zero. reddit.com These experiments are thus indispensable for confirming the relative orientation of the substituent.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, allowing for the unambiguous determination of its elemental formula. wikipedia.org For this compound (molecular formula C₉H₁₅NO), the theoretical exact mass can be calculated with high precision.

HRMS coupled with tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), provides detailed information about the molecule's structure through the analysis of its fragmentation patterns. wikipedia.orgnih.gov The fragmentation of lactams is a well-studied process and typically involves characteristic pathways. nih.govacs.org

For this compound, the expected fragmentation pathways would include:

Loss of the cyclopentyl group: Cleavage of the C4-C1' bond, leading to a fragment corresponding to the pyrrolidinone ring and a cyclopentyl radical or cation.

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group.

Ring-opening: Fission of the lactam ring, often initiated by cleavage of the amide bond.

By analyzing the exact masses of these fragment ions, the connectivity and substructures of the parent molecule can be confirmed.

Table 2: Predicted HRMS Data for this compound

SpeciesFormulaTheoretical Exact Mass (m/z)
[M+H]⁺C₉H₁₆NO⁺154.1226
[M+Na]⁺C₉H₁₅NNaO⁺176.1046
[M-C₅H₉]⁺C₄H₆NO⁺84.0444

Note: This table contains predicted data. Actual experimental values would be used to confirm the elemental composition.

Vibrational Spectroscopy (IR, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These two techniques are complementary, as the selection rules governing them are different. azooptics.comillinois.edu A vibration is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it causes a change in the molecule's polarizability. azooptics.com

For this compound, IR and Raman spectra would provide clear signatures for its key functional groups.

Amide Group: A strong absorption band for the carbonyl (C=O) stretching vibration is expected in the IR spectrum, typically around 1670-1700 cm⁻¹. The N-H stretching vibration would appear as a distinct band in the region of 3200-3400 cm⁻¹.

Alkyl Groups: C-H stretching vibrations for the sp³-hybridized carbons of the cyclopentyl and pyrrolidinone rings would be observed in the 2850-3000 cm⁻¹ region. C-H bending vibrations would appear at lower frequencies.

The Raman spectrum would also show these vibrations, but with different relative intensities. For instance, the C-C backbone vibrations of the rings may be more prominent in the Raman spectrum. libretexts.org

Table 3: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Expected IR IntensityExpected Raman Intensity
N-HStretch3200-3400MediumWeak
C-H (sp³)Stretch2850-3000MediumStrong
C=O (Amide)Stretch1670-1700StrongMedium
C-NStretch1200-1350MediumWeak

Note: This table contains predicted data based on characteristic group frequencies.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination (if chiral)

This compound possesses a stereocenter at the C4 position, meaning it is a chiral molecule and can exist as two non-superimposable mirror images, or enantiomers (R and S). Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to analyze chiral substances. saschirality.orgresearchgate.net

These methods measure the differential interaction of the molecule with left- and right-circularly polarized light. saschirality.org The resulting CD spectrum, which plots the difference in absorption (Δε) versus wavelength, is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter.

To determine the absolute configuration of a synthesized sample of this compound, one would:

Experimentally measure the CD spectrum of one of the enantiomers.

Computationally predict the CD spectra for both the R and S configurations using theoretical methods like Time-Dependent Density Functional Theory (TD-DFT).

Compare the experimental spectrum with the two predicted spectra. A match will allow for the unambiguous assignment of the absolute configuration.

This combined experimental and theoretical approach is a powerful tool for stereochemical assignment in chiral molecules, including complex lactam systems. nih.govmdpi.com

X-Ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information with atomic resolution. crossref.orgmdpi.com

The analysis of the diffraction pattern produced when X-rays are passed through the crystal allows for the calculation of the electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined. This data provides:

Unambiguous Confirmation of Connectivity: The exact bonding arrangement is confirmed.

Precise Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles within the molecule.

Conformational Details: The specific puckering of both the pyrrolidinone and cyclopentyl rings in the solid state.

Definitive Stereochemistry: The absolute and relative configuration at the C4 stereocenter is unequivocally determined.

Intermolecular Interactions: The crystal packing arrangement reveals how molecules interact with each other in the lattice, such as through hydrogen bonding involving the N-H and C=O groups of the lactam ring.

This technique provides the most complete and unambiguous picture of the molecule's structure, serving as a benchmark against which data from other spectroscopic methods and computational models can be compared. nih.govmdpi.com

Chromatographic Separation and Purity Assessment Methods

Chromatography is an indispensable tool for the separation and analysis of this compound. The selection of the appropriate chromatographic technique is contingent on the specific analytical objective, such as purity assessment or chiral separation.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and quantifying any related impurities. moravek.comalwsci.comtentamus-pharma.co.uk A reversed-phase HPLC method is typically employed for this purpose, leveraging the compound's moderate polarity.

A typical HPLC method for the analysis of this compound would involve a C18 stationary phase, which provides excellent separation for a wide range of organic molecules. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.comsielc.com The composition of the mobile phase can be optimized to achieve the desired retention and resolution of the main peak from any impurity peaks. Detection is commonly performed using an ultraviolet (UV) detector, as the amide chromophore in the pyrrolidinone ring exhibits absorbance in the low UV region. sielc.com

Illustrative HPLC Method Parameters:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm

Hypothetical Purity Analysis Data:

PeakRetention Time (min)Area (%)Identification
12.50.08Unknown Impurity
23.899.85This compound
34.50.07Unknown Impurity

This interactive data table showcases a hypothetical chromatogram where the main compound, this compound, is well-separated from minor impurities, allowing for accurate purity assessment.

Gas Chromatography (GC) is another powerful technique for the analysis of this compound, particularly for assessing volatile impurities. brewerscience.com Given the compound's relatively low volatility, a high-temperature capillary column is typically required. The choice of the stationary phase is critical for achieving good peak shape and resolution. A mid-polarity phase, such as one containing phenyl and methyl polysiloxane, is often suitable for the analysis of cyclic amides. google.com

For GC analysis, the sample is vaporized in a heated inlet and carried by an inert gas through the column. Detection is commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive peak identification. researchgate.netresearchgate.net

Illustrative GC Method Parameters:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

Hypothetical Volatile Impurity Analysis Data:

PeakRetention Time (min)Area (%)Identification
15.20.03Residual Solvent (e.g., Toluene)
28.999.95This compound
310.10.02Synthesis By-product

This interactive table presents a hypothetical GC analysis, demonstrating the separation of the target compound from a potential residual solvent and a minor by-product.

Since this compound possesses a chiral center at the 4-position of the pyrrolidinone ring, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample. wvu.edunih.gov This is particularly important in pharmaceutical applications, where different enantiomers can exhibit distinct pharmacological activities.

Chiral separation can be achieved using either chiral HPLC or chiral GC. Chiral HPLC is more common and typically employs a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including lactams. mdpi.com The mobile phase in chiral HPLC often consists of a mixture of alkanes (like hexane) and an alcohol modifier (such as isopropanol).

Illustrative Chiral HPLC Method Parameters:

ParameterValue
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 210 nm

Hypothetical Enantiomeric Excess Determination Data:

EnantiomerRetention Time (min)Area (%)
(R)-4-Cyclopentylpyrrolidin-2-one12.31.5
(S)-4-Cyclopentylpyrrolidin-2-one14.898.5

Based on the data in this interactive table, the enantiomeric excess can be calculated as: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100 e.e. (%) = [ (98.5 - 1.5) / (98.5 + 1.5) ] x 100 = 97.0%

This demonstrates the utility of chiral chromatography in providing crucial information about the stereochemical purity of this compound.

Theoretical and Computational Chemistry Studies

Conformational Analysis and Energy Landscapes of 4-Cyclopentylpyrrolidin-2-one

The flexibility of both the pyrrolidinone and cyclopentyl rings in this compound gives rise to a complex potential energy surface with multiple conformers. Conformational analysis aims to identify the most stable low-energy structures and the energy barriers between them.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are primary computational methods for exploring the vast conformational space of flexible molecules. mdpi.comnih.gov MM methods use classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates, allowing for rapid energy minimization of different structures.

MD simulations extend this by solving Newton's equations of motion for the atoms over time, providing a dynamic picture of the molecule's behavior. researchgate.netnih.gov For this compound, MD simulations can reveal the preferred orientations of the cyclopentyl group relative to the pyrrolidinone ring and the dynamic interplay between the puckering of both rings. These simulations can identify the most populated conformational states and the pathways for interconversion between them.

Table 1: Illustrative Output from Molecular Dynamics Simulations for this compound Conformers

Conformer FamilyDescriptionRelative Population (%)Key Dihedral Angles (Hypothetical)
Equatorial-TwistCyclopentyl group is equatorial to the pyrrolidinone ring; pyrrolidinone ring is in a twist conformation.~65%N1-C5-C4-C(Cyclopentyl): ~175°
Equatorial-EnvelopeCyclopentyl group is equatorial; pyrrolidinone ring is in an envelope conformation.~25%N1-C5-C4-C(Cyclopentyl): ~170°
Axial-TwistCyclopentyl group is axial to the pyrrolidinone ring; pyrrolidinone ring is in a twist conformation.~8%N1-C5-C4-C(Cyclopentyl): ~70°
OtherHigher energy or transient conformations.~2%Variable

Following the exploration of the conformational space with MM and MD, Density Functional Theory (DFT) calculations are employed to obtain more accurate geometric parameters and relative energies for the identified low-energy conformers. researchgate.net DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-31G* or larger), provide a good balance between computational cost and accuracy for organic molecules. reddit.com

These calculations can precisely determine bond lengths, bond angles, and dihedral angles. By comparing the calculated electronic energies (often corrected for zero-point vibrational energy), a reliable ranking of conformer stability can be established. researchgate.net For instance, DFT can quantify the energy penalty associated with placing the bulky cyclopentyl group in an axial-like position versus a more stable equatorial one.

Table 2: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

ConformerPoint GroupRelative Energy (kJ/mol)Key Geometric Feature
Equatorial-Twist (C2)C10.00 (Global Minimum)Lowest energy puckered form of pyrrolidinone.
Equatorial-Envelope (Cs)C1+4.5Slightly higher energy puckered form.
Axial-Twist (C2)C1+12.0Significant steric strain from axial cyclopentyl group.
Planar Pyrrolidinone (Transition State)Cs+25.0Energy barrier for ring inversion.

Five-membered rings like pyrrolidinone and cyclopentane (B165970) are not planar; they adopt puckered conformations to relieve torsional strain. These conformations can be described by Cremer-Pople puckering parameters. The puckering of the pyrrolidinone ring can be characterized as either an "envelope" form, where one atom is out of the plane of the other four, or a "twist" form, with two atoms displaced on opposite sides of a plane. smu.edu

The interconversion between these puckered forms occurs via a low-energy process called pseudorotation. researchgate.net In this process, the "pucker" moves around the ring without passing through a high-energy planar state. Computational studies can map this pseudorotation pathway, identifying the most stable envelope and twist conformers as energy minima and the intermediate conformations as transition states. This analysis is crucial for understanding the ring's flexibility and how the cyclopentyl substituent might influence the preferred pucker.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic distribution and chemical reactivity of this compound.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com

HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons. For this compound, the HOMO is expected to have significant density on the nitrogen atom and the carbonyl oxygen, indicating these sites are the most nucleophilic.

LUMO: The LUMO is the orbital that is most likely to accept electrons. In this molecule, the LUMO is anticipated to be localized on the carbonyl carbon, making it the primary site for electrophilic attack. youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap implies higher reactivity.

Table 3: Conceptual Frontier Molecular Orbital Properties for this compound

OrbitalCalculated Energy (Hypothetical)Primary Atomic ContributionImplied Reactivity
HOMO-6.5 eVNitrogen (N1), Carbonyl Oxygen (O)Nucleophilic center; site of protonation or alkylation.
LUMO+1.2 eVCarbonyl Carbon (C2)Electrophilic center; site of nucleophilic attack (e.g., hydrolysis).
HOMO-LUMO Gap7.7 eVN/AIndicates high kinetic stability.

Computational chemistry is instrumental in mapping the detailed mechanisms of chemical reactions. By calculating the potential energy surface for a proposed reaction, researchers can identify the minimum energy path from reactants to products. nih.govrsc.org A critical point along this path is the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to proceed. pku.edu.cn

For this compound, this analysis could be applied to reactions such as the hydrolysis of the lactam ring or N-alkylation. DFT calculations can be used to:

Optimize the geometry of the reactants, products, and the transition state.

Calculate the activation energy (Ea), which is the energy difference between the reactants and the transition state. This value is directly related to the reaction rate.

Analyze the vibrational frequencies to confirm that the TS structure has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

This detailed analysis provides a molecular-level understanding of reaction feasibility and selectivity. researchgate.net

Structure-Activity Relationship (SAR) Modeling Approaches

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for identifying the key structural features of a molecule that are responsible for its biological activity. For compounds related to the this compound scaffold, both ligand-based and structure-based computational approaches have been utilized to build predictive models and to understand the chemical features governing their interactions with specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) Derivation (Computational Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating molecular descriptors that quantify various physicochemical properties of the molecules.

In a study of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity, a QSAR model was developed to understand the structural requirements for their biological function. The model, which explained up to 91% of the variance in activity, was rigorously validated using several statistical methods, including leave-one-out (LOO) and leave-many-out (LMO) cross-validation, an external test set, and Y-scrambling. Statistical analysis revealed that the antiarrhythmic activity was primarily dependent on two specific molecular descriptors: the Principal Component Regression (PCR) and the 3D-MoRSE (Molecular Representation of Structures based on Electron diffraction) descriptor JGI4.

Another computational investigation on a series of spiro[pyrrolidin-3,2-oxindoles] as MDM2-p53 antagonists employed both 2D and 3D QSAR approaches. The 3D-QSAR models were built using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), while the 2D model utilized the Hologram QSAR (HQSAR) method. The CoMSIA model, incorporating steric, hydrophobic, and hydrogen bond acceptor fields, was found to be the most statistically robust and predictive.

A QSAR analysis was also conducted on pyrrolidine (B122466) derivatives as inhibitors of α-mannosidase I and II enzymes. The resulting models indicated that the presence of polar properties on the van der Waals surface and the inclusion of aromatic rings, which also contribute to hydrophobicity, are important for inhibitory activity.

Table 1: Statistical Parameters of a Representative QSAR Model for Pyrrolidin-2-one Derivatives

Parameter Value Description
n 33 Number of compounds in the dataset
0.91 Coefficient of determination, indicating the goodness of fit
Q²_LOO > 0.7 Leave-one-out cross-validation coefficient, indicating predictive ability

Note: Specific values for all parameters were not detailed in the source material.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is instrumental in designing new molecules with desired activities and for virtual screening of compound libraries. The pyrrolidine scaffold is recognized as a significant pharmacophore in various biologically active compounds.

For pyrrolidine derivatives targeting α-mannosidase, pharmacophore analysis supported the findings from docking and QSAR studies, highlighting the key interaction points necessary for inhibition. In another study on pyrrolidin-2-one and imidazolidin-2-one analogs as acetylcholinesterase inhibitors, a six-feature pharmacophore hypothesis (ADHRRR_1) was identified as crucial for optimal inhibition. This model provided insights into the importance of specific structural features for biological activity.

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions (Mechanistic focus)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Following docking, molecular dynamics (MD) simulations can be used to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability of the ligand-receptor interactions and the conformational changes that may occur.

In a study of a pyrrolidinone analog, 4-[(2S)-2-(1H-imidazol-1-ylmethyl)-5-oxotetrahydro-1H-pyrrol-1-yl]methylbenzenecarboxylic acid (MMK16), as a potential dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, molecular docking and dynamics were employed to rationalize its biological activity. The docking studies revealed a high binding affinity of MMK16 within the active sites of these enzymes.

Similarly, for a series of N-substituted pyrrolidine-2,5-dione derivatives designed as multitarget anti-inflammatory agents, molecular docking simulations were used to support their selective inhibition of COX-2. The docking results showed that the selective inhibitors formed significant interactions with amino acid residues in the secondary pocket of the COX-2 enzyme.

Molecular dynamics simulations have also been applied to investigate the conformational stability of complexes between pyrrolidine derivatives and their target proteins. For spiro[pyrrolidin-3,2-oxindoles] targeting the MDM2-p53 interaction, MD simulations of 100 nanoseconds confirmed the stability of the ligand-receptor complexes and provided insights into their binding free energies, calculated using the MM-GBSA method.

Table 2: Key Interacting Residues Identified from Molecular Docking of Pyrrolidine Derivatives

Compound ClassTarget ProteinKey Interacting ResiduesReference
Pyrrolidin-2,5-dionesCOX-2Residues in the secondary binding pocket
Spiro[pyrrolidin-3,2-oxindoles]MDM2Not specified in detail
Pyrrolidine derivativesα-mannosidase IPhe528, Phe329, Phe659
Pyrrolidine derivativesα-mannosidase IITrp95, Tyr269, Phe312, Tyr102

Mechanistic Biological and Biochemical Investigations in Vitro Focus

Target Identification and Validation Strategies (Non-Clinical Context)

There is currently no publicly available research detailing the specific molecular targets of 4-Cyclopentylpyrrolidin-2-one. Non-clinical studies aimed at identifying and validating the biological entities with which this compound interacts have not been reported. As such, its mechanism of action at a molecular level remains unknown.

Enzyme Inhibition and Activation Mechanisms (In Vitro Kinetics and Structural Basis)

Information regarding the effects of this compound on enzyme activity is not available in the current body of scientific literature.

Kinetic Characterization of Enzyme Inhibition (e.g., Ki, IC50 values in vitro)

No in vitro kinetic studies have been published that would provide data on the inhibitory or activatory potential of this compound against any specific enzyme. Consequently, key parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) have not been determined.

Interactive Data Table: Enzyme Inhibition Data for this compound

Target EnzymeInhibition TypeKᵢ ValueIC₅₀ ValueSource
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A

No data is available for this table.

Co-Crystallization Studies with Target Enzymes

In the absence of identified enzyme targets, there are no reports of co-crystallization studies involving this compound. Such studies, which are crucial for understanding the structural basis of compound-enzyme interactions, have not been performed or published.

Receptor Binding Studies and Ligand-Receptor Interaction Mechanisms (In Vitro)

There is no available data from in vitro studies to characterize the binding affinity or interaction mechanisms of this compound with any biological receptors.

Radioligand Binding Assays (In Vitro Affinity and Selectivity)

No radioligand binding assays have been reported for this compound. Therefore, its affinity (typically determined as Kᵢ or Kₐ) and selectivity for any given receptor are currently unknown.

Interactive Data Table: Receptor Binding Affinity of this compound

Receptor TargetRadioligand UsedKᵢ (nM)Assay ConditionsSource
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A

No data is available for this table.

Surface Plasmon Resonance (SPR) for Binding Kinetics

There are no published studies that have utilized surface plasmon resonance (SPR) to investigate the binding kinetics of this compound with any biological target. As a result, the association rate constant (kₐ), dissociation rate constant (kₑ), and equilibrium dissociation constant (Kₐ) for this compound remain undetermined.

Non Clinical Applications and Material Science Considerations

Role as a Chemical Scaffold in Rational Drug Design (Principles and Strategies)

The design and synthesis of novel therapeutic agents frequently rely on the use of molecular scaffolds that provide a rigid framework for the spatial orientation of functional groups. The pyrrolidinone ring is a highly valued scaffold in this context. frontiersin.org Its utility is enhanced by several key features that align with the principles of modern rational drug design.

One of the primary advantages of the saturated pyrrolidinone scaffold is its three-dimensional (3D) nature. nih.govresearchgate.net Unlike flat, aromatic systems, the non-planar, sp³-hybridized carbon atoms of the pyrrolidinone ring allow for a more thorough exploration of pharmacophore space, enabling the precise positioning of substituents to interact with complex biological targets like proteins and enzymes. nih.gov This increased 3D coverage is crucial for achieving high-affinity and selective binding. nih.govresearchgate.net

The stereochemistry of the pyrrolidinone ring is another critical aspect. The presence of chiral centers, such as the C4 position bearing the cyclopentyl group in 4-Cyclopentylpyrrolidin-2-one, introduces stereogenicity that is fundamental to molecular recognition in biological systems. nih.gov Medicinal chemists can exploit this by synthesizing specific stereoisomers to optimize drug-target interactions, as different spatial arrangements of substituents can lead to vastly different biological profiles. nih.govresearchgate.net The principles of rational drug design often involve computational methods, such as molecular docking and dynamics simulations, to predict how different stereoisomers of a scaffold will bind to a target, guiding the synthesis towards the most potent and selective candidate. nih.gov

Strategies for employing the pyrrolidinone scaffold in drug design include:

Fragment-Based Drug Discovery (FBDD): Small, simple pyrrolidinone-containing fragments can be screened for weak binding to a biological target. Hits can then be elaborated or linked together to build a more potent lead molecule.

Scaffold Hopping: Replacing a known core structure in an existing drug with a pyrrolidinone scaffold can lead to new intellectual property, improved pharmacokinetic properties, or a different side-effect profile.

Bioisosteric Replacement: The lactam functionality of the pyrrolidinone ring can act as a bioisostere for other chemical groups, such as esters or amides, to improve metabolic stability or binding affinity.

Table 1: Key Advantages of the Pyrrolidinone Scaffold in Rational Drug Design

Feature Principle/Strategy Implication in Drug Design
sp³-Hybridization Exploration of 3D Space Allows for precise spatial arrangement of substituents to match complex binding pockets, potentially increasing potency and selectivity. nih.gov
Stereogenicity Chirality-driven Interactions Enables the synthesis of specific stereoisomers to optimize interactions with enantioselective biological targets like proteins. nih.govresearchgate.net
Rigid Core Conformational Restriction Reduces the entropic penalty upon binding to a target, which can lead to higher binding affinity.
Lactam Moiety Hydrogen Bonding The carbonyl and N-H groups can act as hydrogen bond acceptors and donors, respectively, forming key interactions in a binding site.
Synthetic Tractability Scaffold Decoration The pyrrolidinone ring can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships (SAR). nih.govresearchgate.net

Applications in Organic Synthesis and Catalysis

Beyond its role as a structural core in bioactive molecules, the pyrrolidinone framework is a valuable tool in synthetic organic chemistry. Its derivatives are widely used to control the stereochemical outcome of chemical reactions, either as catalysts or as temporary chiral controllers.

Asymmetric organocatalysis, a field that uses small, chiral organic molecules to catalyze stereoselective reactions, has emerged as a powerful tool in modern synthesis. nih.gov Derivatives of proline, an amino acid featuring a pyrrolidine (B122466) ring, are among the most successful organocatalysts. The pyrrolidinone structure is closely related and is also employed in asymmetric catalysis.

The fundamental principle involves the catalyst transiently and reversibly forming a new chiral intermediate with a substrate. The inherent chirality of the catalyst directs the subsequent reaction to favor the formation of one enantiomer of the product over the other. For instance, chiral pyrrolidinopyridine catalysts have been developed for cycloisomerization and cycloaddition reactions, achieving high stereoselectivity. nih.gov Pyrrolidine-based catalysts have proven effective in a range of transformations, including:

Michael Additions: The addition of nucleophiles to α,β-unsaturated carbonyl compounds. scilit.com

Aldol Reactions: The formation of carbon-carbon bonds by reacting an enol or enolate with a carbonyl compound. nih.gov

Cyclopropanations: The synthesis of cyclopropane (B1198618) rings. researchgate.net

The efficacy of these catalysts often depends on the specific substituents on the pyrrolidine ring, which can be fine-tuned to optimize reactivity and enantioselectivity for a particular transformation.

Table 2: Examples of Asymmetric Reactions Catalyzed by Pyrrolidine Derivatives

Reaction Type Catalyst Type Typical Substrates Outcome
Michael Addition Chiral Pyrrolidine-based Ionic Liquids Ketones and Nitroalkenes High yields and enantioselectivities. scilit.com
Aldol Reaction Prolinamide Derivatives Isatin and Acetone Good catalytic performance through hydrogen bonding and π-π stacking. nih.gov
Cycloaddition Silver/Chiral Pyrrolidinopyridine Enynamides and Carbonates Highly stereoselective synthesis of complex spiro compounds. nih.gov
Cyclopropanation Chiral Pyrrolidine Ligands with Copper Styrene and Diazoacetates Moderate enantiomeric excess achieved. researchgate.net

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. Pyrrolidinone derivatives can serve as effective chiral auxiliaries. The auxiliary works by sterically shielding one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face, thereby creating a new stereocenter with a predictable configuration.

Alternatively, enantiomerically pure pyrrolidinone derivatives, such as those derived from natural amino acids, can be used as chiral building blocks. researchgate.net In this approach, the pyrrolidinone core is incorporated as a permanent part of the final target molecule. This strategy is common in the total synthesis of complex natural products and pharmaceuticals, where the defined stereochemistry of the building block is used to set key stereocenters in the target structure. For example, chiral cyclopentenones, which can be synthesized from pyrrolidinone-related precursors, are vital intermediates in the asymmetric synthesis of molecules like prostaglandins. researchgate.net

Potential in Polymer Chemistry and Advanced Materials

The unique chemical properties of the pyrrolidinone moiety also make it an attractive component for the design of advanced polymers and materials. The incorporation of pyrrolidinone units can impart specific functionalities and properties to the resulting macromolecule.

Pyrrolidinone units are most commonly incorporated into polymers as side chains, often through the polymerization of vinyl monomers such as N-vinyl-2-pyrrolidone (NVP). nih.gov Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization allow for the synthesis of well-defined block copolymers containing a poly(N-vinyl pyrrolidone) segment. mdpi.comresearchgate.net

These polymerization methods enable precise control over the polymer's molecular weight, architecture, and composition. For a monomer like this compound (if functionalized for polymerization, e.g., with a vinyl group), its incorporation would introduce both a polar lactam group and a nonpolar cyclopentyl group into the polymer side chains. This could be used to create amphiphilic polymers with unique self-assembly properties in solution or to tune the surface properties of materials.

Table 3: Polymerization Methods for Incorporating Pyrrolidinone Moieties

Polymerization Technique Monomer Example Resulting Polymer Structure Key Advantages
Radical Copolymerization N-vinylpyrrolidone (NVP) and Acrylonitrile Random copolymers Simple and versatile method for introducing pyrrolidinone units. researchgate.net
RAFT Polymerization N-vinylpyrrolidone (NVP) and Vinyl Esters Well-defined block copolymers (e.g., PNVP-b-PVE) Precise control over molecular weight and low polydispersity. mdpi.comresearchgate.net
Modification of Precursor Polymers Poly(glycidyl methacrylate-co-ethylene glycol dimethacrylate) Porous spheres with surface-grafted pyrrolidone Creates functional materials with high surface area and tailored chemical properties. nih.gov

The inclusion of pyrrolidinone groups significantly influences the properties of the resulting polymer. The lactam ring is hydrophilic and capable of hydrogen bonding, which can enhance water solubility or moisture absorption. This property is exploited in materials used for coatings, adhesives, and biomedical applications. nih.gov

Key properties imparted by pyrrolidinone moieties include:

Thermal Stability: Polymers containing pyrrolidone units often exhibit good thermal properties. For example, porous copolymers modified with pyrrolidone showed an increase in the onset decomposition temperature by approximately 30 °C compared to the unmodified material. nih.gov

Polarity and Selectivity: The polar nature of the pyrrolidone group can improve a material's specific interactions with polar molecules. This is advantageous in applications such as chromatography, where pyrrolidone-functionalized stationary phases can be used for the separation of polar analytes. nih.gov

Biocompatibility: Poly(N-vinyl pyrrolidone) is well-known for its excellent biocompatibility and is used in a variety of biomedical applications. This suggests that polymers derived from other pyrrolidinone monomers could also possess favorable biological properties. nih.gov

The presence of a substituent like the cyclopentyl group at the C4 position would be expected to modify these properties. It would increase the hydrophobicity and steric bulk of the side chain, which could be used to tune the polymer's solubility, glass transition temperature (Tg), and its interactions with other molecules. mdpi.com For example, in amphiphilic block copolymers, such a group would enhance the hydrophobic character of one block, potentially leading to more stable micelle formation in aqueous solutions.

Table 4: Material Properties of Polymers Containing Pyrrolidinone Units

Property Observation Potential Application Reference
Specific Surface Area Porous poly(NVP-co-EGDMA) copolymers can have surface areas ranging from 56 to 456 m²/g. Chromatography, Catalysis, Sorption nih.gov
Thermal Stability (T₅%) Modification of a copolymer with pyrrolidone increased the 5% weight loss temperature by ~30 °C. High-temperature applications, Stationary phases for gas chromatography nih.gov
Glass Transition Temp. (Tg) Poly(N-vinyl pyrrolidone) has a high Tg of around 187 °C. Thermally stable plastics and coatings mdpi.com
Hydrophilicity The pyrrolidinone group imparts a hydrophilic character. Biomedical materials, Hydrogels, Coatings nih.gov

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Challenges, Future Directions, and Unexplored Avenues

Current Limitations in Synthesis and Derivatization of Complex Pyrrolidinones

The synthesis and subsequent derivatization of complex pyrrolidinones, including those with bulky substituents like a cyclopentyl group at the C4 position, present several significant challenges for synthetic chemists.

A primary hurdle is achieving precise stereochemical control. Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. For 4-substituted pyrrolidinones, controlling the stereochemistry at the C4 position is crucial. Traditional synthetic methods may result in racemic mixtures or mixtures of diastereomers, necessitating challenging and often inefficient separation processes. While methods for stereoselective synthesis exist, they can be complex and may not be universally applicable to all substitution patterns.

Another limitation is the functional group tolerance of existing synthetic routes. The introduction of a cyclopentyl group and subsequent derivatization of the pyrrolidinone ring may require harsh reaction conditions that are incompatible with other sensitive functional groups on the molecule. This restricts the chemical space that can be explored for developing new derivatives with improved biological activities.

Emerging Methodologies for Site-Selective Functionalization

To overcome the limitations of traditional synthetic methods, researchers are actively developing novel methodologies for the site-selective functionalization of pyrrolidinones. These emerging techniques offer the potential for more efficient and precise modification of complex lactam scaffolds.

C-H Functionalization: Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis. This approach allows for the introduction of new functional groups at specific positions on the pyrrolidinone ring by directly activating otherwise unreactive carbon-hydrogen bonds. This can significantly shorten synthetic routes and provide access to novel derivatives that would be difficult to obtain through conventional methods. For instance, palladium-catalyzed C-H arylation has been explored for the functionalization of saturated N-heterocyles.

Late-Stage Functionalization (LSF): LSF is a strategy that involves modifying a complex molecule, such as a drug candidate, in the final stages of its synthesis. acs.org This approach is particularly valuable for creating a library of analogs for structure-activity relationship (SAR) studies. Electrochemical methods are proving to be a green and efficient platform for LSF, enabling transformations like C-H alkynylation and desaturation on complex molecules, including lactams. rsc.orgbohrium.com

Photocatalysis: Visible-light photocatalysis has gained prominence as a mild and sustainable method for driving a wide range of chemical transformations. In the context of pyrrolidinone synthesis, photocatalytic methods can be used to facilitate cyclization reactions and other functionalization steps under ambient conditions, often with high levels of stereocontrol. For example, photoinduced organocatalyzed cyclization has been used for the synthesis of 5-arylpyrrolidin-2-ones.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and compound design. nih.govnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates and predict their properties.

For pyrrolidinone-based compounds, AI and ML models can be trained to predict various parameters, including:

Biological Activity: By learning from existing data on the bioactivity of known pyrrolidinones, ML models can predict the potential therapeutic effects of novel derivatives against specific targets. plos.org For instance, machine learning models have been developed to predict the activity of inhibitors against enzymes like AmpC β-lactamase. nih.govacs.orgresearchgate.net

Pharmacokinetic Properties: AI can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, helping to identify candidates with favorable drug-like characteristics early in the discovery process. nih.gov

Toxicity: Predicting potential toxicity is a critical aspect of drug development. ML models can be trained to flag compounds that are likely to have adverse effects.

These in silico methods can significantly accelerate the design-make-test-analyze cycle by prioritizing the synthesis of compounds with the highest probability of success. nih.gov Computational approaches such as Quantitative Structure-Activity Relationship (QSAR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to identify key structural features influencing the inhibitory potency of substituted pyrrolidine (B122466) derivatives against targets like dipeptidyl peptidase IV. nih.gov

Prospects for Novel Biological Target Engagement and Mechanistic Exploration

The pyrrolidine scaffold is a versatile platform for engaging a wide array of biological targets. nih.govresearchgate.net The specific substitution pattern on the ring plays a crucial role in determining the compound's binding affinity and selectivity. For 4-Cyclopentylpyrrolidin-2-one and its analogs, there are numerous prospects for exploring novel biological targets and elucidating their mechanisms of action.

Recent research on substituted pyrrolidinones has revealed their potential as:

Enzyme Inhibitors: Pyrrolidine derivatives have shown inhibitory activity against various enzymes. For example, certain pyrrolidine-based pyrazolines are effective α-glucosidase inhibitors, suggesting a potential therapeutic application in diabetes. acs.org Others have been identified as inhibitors of Penicillin-Binding Protein 3 (PBP3) in P. aeruginosa, opening avenues for developing new antibacterial agents. nih.gov Additionally, pyrrolidine-2,5-diones have been investigated as multi-target anti-inflammatory agents by inhibiting cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. nih.gov

Anticonvulsant Agents: The pyrrolidine-2,5-dione scaffold has been identified as a valuable pharmacophore in the treatment of epilepsy. nih.gov

Anticancer Agents: Some pyrrolidinone derivatives have been explored as potential anticancer drugs, for instance, as inhibitors of human farnesyltransferase. nih.gov

G-Protein Coupled Receptor (GPCR) Modulators: Certain substituted pyrrolidines have been synthesized as agonists for G-protein coupled receptor 40 (GPR40), a target for the treatment of type 2 diabetes. nih.gov

The cyclopentyl group in this compound could play a key role in mediating interactions with hydrophobic pockets in protein targets. Future research could involve screening this compound and its derivatives against a panel of biologically relevant targets to identify novel therapeutic opportunities. Mechanistic studies would then be crucial to understand how these molecules exert their effects at a molecular level.

Green Chemistry and Sustainable Synthesis Considerations for Pyrrolidinone Production

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. mdpi.com For the production of pyrrolidinones, several sustainable approaches are being explored.

Use of Greener Solvents and Catalysts: Researchers are investigating the use of environmentally benign solvents, such as ethanol and water, to replace hazardous organic solvents. vjol.info.vn Furthermore, the use of green catalysts, like citric acid, in multicomponent reactions for the synthesis of pyrrolin-2-ones has been reported. rsc.org Ultrasound irradiation has also been employed to promote these reactions, often leading to shorter reaction times and higher yields. rsc.org

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions. The use of biocatalysis for the synthesis of pyrrolidinones and their precursors is a promising green alternative to traditional chemical methods. escholarship.org For example, engineered enzymes have been used for the intramolecular C(sp3)-H amination to construct chiral pyrrolidines. acs.orgcaltech.edu Biocatalytic approaches can lead to the production of enantiomerically pure compounds, which is a significant advantage in the synthesis of chiral drugs.

Renewable Feedstocks: A long-term goal for sustainable chemical production is the use of renewable feedstocks instead of petroleum-based starting materials. Research is underway to produce lactams, like 2-pyrrolidone, from renewable resources. One approach involves the fermentation of glucose to produce γ-aminobutyric acid (GABA), which can then be cyclized to form the pyrrolidinone ring. This bio-based route offers a more sustainable pathway for the production of these important chemical building blocks.

The continued development and implementation of these green and sustainable methodologies will be crucial for the environmentally responsible production of this compound and other complex pyrrolidinone derivatives in the future.

Q & A

Q. What are the optimal synthetic routes for 4-Cyclopentylpyrrolidin-2-one, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of this compound typically involves cyclization or substitution reactions. Key variables include:
  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) to facilitate ring formation .
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile to stabilize intermediates .
  • Temperature : Controlled heating (60–100°C) to accelerate reaction kinetics while minimizing side products .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity product .
    Systematic optimization involves Design of Experiments (DoE) to evaluate yield vs. variables like solvent polarity and catalyst loading.

Q. How should researchers characterize the structural and purity profile of this compound?

  • Methodological Answer : Characterization requires multi-modal analysis:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm cyclopentyl and pyrrolidinone moieties (e.g., δ ~2.5–3.5 ppm for pyrrolidinone protons) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₉H₁₅NO, exact mass 153.1154) .
  • Chromatography : HPLC with UV detection (λ = 210–254 nm) to assess purity (>95%) .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting point and stability .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported physicochemical or biological data across studies involving this compound?

  • Methodological Answer : Contradictions may arise from variations in experimental protocols or analytical sensitivity. Solutions include:
  • Systematic Review : Follow Cochrane guidelines to assess study bias, heterogeneity, and data quality (e.g., PRISMA framework for literature screening) .
  • Meta-Analysis : Use R’s metafor package to pool data, apply random-effects models, and quantify heterogeneity (I² statistic) .
  • Sensitivity Analysis : Test robustness by excluding outliers or stratifying studies by synthesis method .
    Example: Conflicting solubility data can be reconciled by standardizing solvent systems (e.g., DMSO vs. aqueous buffers) .

Q. How can computational modeling predict the pharmacological interactions of this compound?

  • Methodological Answer : Computational approaches include:
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Cyclopentyl groups may enhance hydrophobic interactions .
  • Pharmacophore Modeling : Identify critical features (e.g., lactam oxygen as a hydrogen bond acceptor) using Schrödinger’s Phase .
  • ADMET Prediction : Tools like SwissADME to estimate bioavailability, CYP450 interactions, and blood-brain barrier permeability .
    Validation requires correlation with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. What experimental designs are optimal for evaluating the biological activity of this compound derivatives?

  • Methodological Answer : A tiered approach is recommended:
  • In Vitro Screening : Dose-response assays (e.g., 0.1–100 µM) in cell lines to assess cytotoxicity (MTT assay) and target engagement (e.g., kinase activity via ADP-Glo™) .
  • In Vivo Models : Rodent studies using PK/PD modeling to link plasma concentrations (LC-MS/MS quantification) to efficacy .
  • Control Groups : Include structurally analogous compounds (e.g., non-cyclopentyl derivatives) to isolate substituent effects .

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